Btk-IN-18 -

Btk-IN-18

Catalog Number: EVT-15275375
CAS Number:
Molecular Formula: C20H22Cl2N6O
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Btk-IN-18 is synthesized from various chemical precursors and is classified under the category of kinase inhibitors. These compounds are specifically designed to interfere with the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The classification of Btk-IN-18 falls within the realm of targeted cancer therapies, particularly those focused on hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk-IN-18 involves several key steps, utilizing advanced organic chemistry techniques. The general synthetic pathway includes:

  1. Formation of the Core Structure: The initial step typically involves constructing a bicyclic core structure that serves as the backbone for the inhibitor.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's binding affinity for Bruton's tyrosine kinase.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the final product.

Specific methods may include:

  • Suzuki Coupling Reactions: This technique is often employed to form carbon-carbon bonds between aryl halides and boronic acids, critical in building complex molecular frameworks.
  • Amidation Reactions: Used to introduce amide functionalities, enhancing solubility and bioavailability.
Molecular Structure Analysis

Structure and Data

Btk-IN-18 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with Bruton's tyrosine kinase. The exact molecular formula and structural representation can be detailed as follows:

  • Molecular Formula: CxHyNzOw (exact values depend on specific substituents).
  • Key Functional Groups: Includes amine, carbonyl, and aromatic rings.

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding orientation within the active site of Bruton's tyrosine kinase.

Chemical Reactions Analysis

Reactions and Technical Details

Btk-IN-18 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution Reactions: Essential for introducing various substituents onto the core structure.
  2. Hydrogenation Reactions: May be employed to reduce double bonds within the molecule, altering its electronic properties.
  3. Deprotection Steps: Involves removing protecting groups that were used during synthesis to safeguard reactive sites.

These reactions are carefully optimized to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Btk-IN-18 exerts its pharmacological effects by binding to the active site of Bruton's tyrosine kinase, thereby inhibiting its enzymatic activity. This blockade prevents downstream signaling pathways associated with B-cell activation and proliferation.

  1. Inhibition of Phosphorylation: By inhibiting Bruton's tyrosine kinase, Btk-IN-18 disrupts the phosphorylation cascade necessary for B-cell survival.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in malignant B-cells, contributing to tumor regression.

Quantitative data from in vitro studies demonstrate significant reductions in cell viability in treated cancer cell lines compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Btk-IN-18 exhibits specific physical and chemical properties essential for its function:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy; studies indicate it maintains integrity at room temperature for extended periods.
  • Melting Point: Characteristic melting point data can provide insights into purity levels.

These properties are critical for formulating effective drug delivery systems.

Applications

Scientific Uses

Btk-IN-18 has significant potential applications in oncology, particularly in treating hematological cancers:

Introduction to Bruton’s Tyrosine Kinase (BTK) as a Therapeutic Target

Role of BTK in B-Cell Receptor Signaling and Disease Pathogenesis

Bruton’s tyrosine kinase (BTK), a non-receptor cytoplasmic kinase belonging to the Tec family, is a master regulator of B-cell development and function. Its gene, mutated in X-linked agammaglobulinemia (XLA), is indispensable for B-cell maturation, as defective BTK signaling arrests B-cell development at the pre-B cell stage, preventing peripheral B-cell circulation [1] [7]. Structurally, BTK comprises five domains: pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), SH2, and a catalytic kinase domain. Activation requires membrane recruitment via PIP3 binding to the PH domain, followed by phosphorylation at Tyr551 by Syk/Lyn kinases and autophosphorylation at Tyr223 for full enzymatic activity [1] [3].

In the B-cell receptor (BCR) signaling cascade, BTK acts downstream of Syk. Upon antigen engagement, phosphorylated Igα/Igβ ITAM motifs recruit Syk, which activates BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), triggering calcium release, protein kinase C activation, and nuclear factor-κB (NF-κB) translocation. This cascade drives transcriptional programs for B-cell survival, proliferation, and differentiation [1] [7]. Beyond BCR signaling, BTK integrates signals from chemokine receptors (e.g., CXCR4), Toll-like receptors (TLRs), and Fc receptors (FcRs) in myeloid cells (macrophages, neutrophils), influencing cell adhesion, migration, and cytokine production (e.g., TNF-α, IL-6) [4] [5].

Pathogenically, chronic active BCR signaling is a hallmark of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Constitutive BTK activation promotes tumor cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-xL) and enhancing microenvironmental interactions in lymphoid niches [1] [10]. In autoimmune disorders (e.g., rheumatoid arthritis, lupus), BTK overexpression lowers the activation threshold for autoreactive B cells, facilitating autoantibody production and inflammatory cytokine release [8] [5].

Table 1: Key BTK-Dependent Signaling Pathways in Disease Pathogenesis

PathwayUpstream ActivatorsDownstream EffectorsPathological Consequences
BCR SignalingAntigen-bound BCRPLCγ2, NF-κB, AKTB-cell proliferation, survival
FcR SignalingImmune complexesSYK, NF-κBCytokine release, inflammation
TLR SignalingPathogen-associated moleculesMYD88, IRAK4Autoantibody production, immune activation
Chemokine SignalingCXCL12/CXCR4PI3K, ERKB-cell trafficking, tissue retention

Emergence of BTK Inhibitors in Hematological and Autoimmune Disorders

The development of BTK inhibitors revolutionized targeted therapy for B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, binds irreversibly to Cys481 in BTK’s ATP-binding pocket, blocking enzymatic activity. It received FDA approval in 2013 for relapsed/refractory MCL and later for CLL, Waldenström macroglobulinemia, and marginal zone lymphoma. Clinical trials demonstrated high response rates (71% in CLL) and progression-free survival benefits by displacing malignant B cells from protective lymphoid niches [1] [10]. However, ibrutinib’s off-target effects (e.g., inhibition of ITK, EGFR, TEC kinases) led to toxicities (atrial fibrillation, bleeding), limiting its utility in chronic autoimmune conditions [8] [2].

Second-generation covalent inhibitors (acalabrutinib, zanubrutinib) improved selectivity by minimizing interactions with non-BTK kinases. Zanubrutinib’s reduced off-target activity translated to lower atrial fibrillation rates (2.5% vs. ibrutinib’s 15%) in head-to-head trials [6] [10]. These agents expanded indications to frontline CLL and autoimmune disorders. For example, in a Phase II trial for rheumatoid arthritis (RA), evobrutinib (a covalent BTK inhibitor) significantly reduced disease activity scores (DAS28) by suppressing FcR-mediated cytokine production in macrophages [8].

In autoimmune diseases, BTK inhibitors target both B-cell and myeloid-driven inflammation. Fenebrutinib achieved 35% efficacy in chronic spontaneous urticaria by inhibiting FcεR-dependent histamine release in mast cells/basophils [5] [8]. Similarly, remibrutinib (LOU064) reduced disease activity in Sjögren’s syndrome by blocking BCR-dependent autoantibody production and TLR-mediated interferon responses [2] [8].

Table 2: Evolution of BTK Inhibitors in Clinical Applications

GenerationInhibitorsBinding MechanismKey IndicationsClinical Impact
FirstIbrutinibCovalent (irreversible)CLL, MCL, WMHigh response rates; off-target toxicities
SecondAcalabrutinib, ZanubrutinibCovalent (irreversible)CLL, MZL, Autoimmune trialsImproved selectivity; reduced cardiovascular AEs
ThirdPirtobrutinib, FenebrutinibNon-covalent (reversible)R/R CLL with C481S mutations, MS, SLEOvercomes resistance; myeloid cell modulation

Rationale for Developing Reversible BTK Inhibitors

Despite the efficacy of covalent BTK inhibitors, therapeutic limitations necessitate reversible alternatives:

  • Resistance Mutations: Prolonged covalent inhibitor use selects for BTK C481 mutations (e.g., C481S) in 60–80% of progressive CLL cases. These mutations prevent covalent binding, restoring BCR signaling and tumor survival [6] [10]. Non-covalent inhibitors (e.g., pirtobrutinib, Btk-IN-18) bind BTK independently of C481, maintaining potency against C481S-mutant cells. Pirtobrutinib achieved 62% response rates in CLL patients resistant to covalent BTK inhibitors [6] [10].

  • Kinase-Independent BTK Functions: BTK acts as a scaffolding protein independent of its kinase activity. For example, BTK facilitates TLR9 assembly in ABC-DLBCL, promoting NF-κB activation and cell survival despite kinase inhibition [10]. Reversible inhibitors like Btk-IN-18 may disrupt these protein-protein interactions more effectively than covalent inhibitors.

  • Myeloid Cell Modulation: Covalent inhibitors exhibit variable pharmacodynamic coverage in innate immune cells due to rapid myeloid turnover. Reversible inhibitors achieve sustained target occupancy, enhancing suppression of FcR/TLR-driven inflammation in autoimmune pathologies [8] [5]. In multiple sclerosis trials, evobrutinib’s covalent binding showed limited blood-brain barrier penetration, whereas reversible inhibitors like tolebrutinib demonstrated superior CNS exposure and microglial inhibition [2] [8].

  • Combination Therapy Flexibility: Reversible inhibitors allow intermittent dosing, minimizing drug-drug interactions when combined with immunomodulators (e.g., anti-CD20 antibodies) or kinase inhibitors [6] [10].

Table 3: Resistance Mechanisms and Reversible BTK Inhibitor Advantages

Resistance MechanismImpact on Covalent BTKisReversible BTKis (e.g., Btk-IN-18) Solutions
C481S MutationAbolished covalent binding; restored signalingATP-competitive binding; no C481 dependency
Kinase-independent scaffoldingPersistent NF-κB/TLR9 signalingDisruption of BTK-protein complexes
PLCγ2 MutationsBypass BTK dependenceSynergy with PI3K/BCL-2 inhibitors
Myeloid cell turnoverIncomplete target coverageSustained occupancy in short-lived innate cells

Properties

Product Name

Btk-IN-18

IUPAC Name

2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone

Molecular Formula

C20H22Cl2N6O

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1

InChI Key

HORBTILEDZCTEX-SJKOYZFVSA-N

Canonical SMILES

CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.